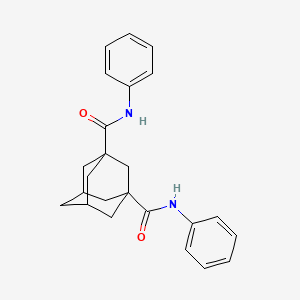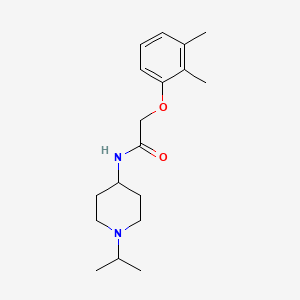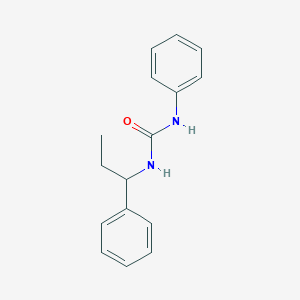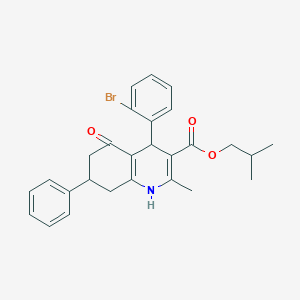
1-N,3-N-diphenyladamantane-1,3-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-N,3-N-Diphenyladamantane-1,3-dicarboxamide is a compound belonging to the adamantane family, characterized by its rigid, diamond-like structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-N,3-N-diphenyladamantane-1,3-dicarboxamide typically involves the amidation of 1,3-adamantanedicarboxylic acid with aniline. The reaction is carried out under controlled conditions, often using a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 1-N,3-N-Diphenyladamantane-1,3-dicarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenyl groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted adamantane derivatives.
Scientific Research Applications
1-N,3-N-Diphenyladamantane-1,3-dicarboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1-N,3-N-diphenyladamantane-1,3-dicarboxamide exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The rigid adamantane core provides a stable framework that can enhance binding affinity and specificity to these targets. The phenyl groups can participate in π-π interactions, further stabilizing the compound’s binding to its molecular targets .
Comparison with Similar Compounds
1,3-Diphenyladamantane: Shares the adamantane core but lacks the carboxamide groups.
5,7-Dimethyl-N1,N3-diphenyladamantane-1,3-dicarboxamide: Similar structure with additional methyl groups.
BDTH2 (N1,N3-bis(2-sulfanylethyl)benzene-1,3-dicarboxamide): Contains thiol groups instead of phenyl groups.
Uniqueness: 1-N,3-N-Diphenyladamantane-1,3-dicarboxamide is unique due to its combination of the adamantane core with diphenyl and dicarboxamide functionalities, providing a balance of rigidity, stability, and reactivity that is advantageous for various applications.
Properties
IUPAC Name |
1-N,3-N-diphenyladamantane-1,3-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O2/c27-21(25-19-7-3-1-4-8-19)23-12-17-11-18(13-23)15-24(14-17,16-23)22(28)26-20-9-5-2-6-10-20/h1-10,17-18H,11-16H2,(H,25,27)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSBFYIUPDKGHMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)C(=O)NC4=CC=CC=C4)C(=O)NC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(5-{[(5E)-1-(3-Bromophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl}furan-2-YL)-3-methylbenzoic acid](/img/structure/B4897885.png)
![4-Methyl-2-[(6-methylquinazolin-4-yl)amino]pentanoic acid;hydrochloride](/img/structure/B4897893.png)
![2-[N-(2-METHOXYPHENYL)METHANESULFONAMIDO]-N-(3-METHOXYPROPYL)ACETAMIDE](/img/structure/B4897902.png)
![1-(Pyren-1-ylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4897903.png)
![N-(4-bromophenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea](/img/structure/B4897914.png)


![6-(4-morpholinyl)-N-(6-quinolinylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4897931.png)
![1-[(2-Bromophenyl)methyl]piperazine;2,2,2-trifluoroacetic acid](/img/structure/B4897933.png)
![3-{[(FURAN-2-YL)METHYL]AMINO}-1-(2-PHENYLETHYL)PYRROLIDINE-2,5-DIONE](/img/structure/B4897945.png)


![1-(1H-1,3-benzodiazol-1-yl)-3-[5-methyl-2-(propan-2-yl)phenoxy]propan-2-ol](/img/structure/B4897953.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-chloro-4-methoxybenzamide](/img/structure/B4897971.png)
